molecular formula C15H12Br2ClNO B11554259 2-Bromo-6-[(E)-[(4-bromophenyl)imino]methyl]-4-chloro-3,5-dimethylphenol

2-Bromo-6-[(E)-[(4-bromophenyl)imino]methyl]-4-chloro-3,5-dimethylphenol

Cat. No.: B11554259
M. Wt: 417.52 g/mol
InChI Key: DGBUEJFQRLUONC-UHFFFAOYSA-N
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Description

2-Bromo-6-[(E)-[(4-bromophenyl)imino]methyl]-4-chloro-3,5-dimethylphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-[(E)-[(4-bromophenyl)imino]methyl]-4-chloro-3,5-dimethylphenol typically involves the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 4-bromoaniline under specific reaction conditions. The reaction is carried out in an ethanolic solution, and the mixture is stirred by heating for about an hour. The resulting yellow solid is then filtered, washed, and dried. The single crystals of the compound can be obtained by slow evaporation at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-[(E)-[(4-bromophenyl)imino]methyl]-4-chloro-3,5-dimethylphenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of bromine and chlorine atoms on the phenolic ring makes it susceptible to electrophilic substitution reactions.

    Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

    Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, leading to the formation of quinones and hydroquinones.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., AlCl3) as catalysts.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are typically employed.

Major Products Formed

    Electrophilic Substitution: Substituted phenols with additional halogen atoms.

    Nucleophilic Substitution: Phenolic derivatives with nucleophilic groups replacing halogen atoms.

    Oxidation and Reduction: Quinones and hydroquinones.

Scientific Research Applications

2-Bromo-6-[(E)-[(4-bromophenyl)imino]methyl]-4-chloro-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its cytotoxic and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Bromo-6-[(E)-[(4-bromophenyl)imino]methyl]-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the presence of bromine and chlorine atoms can enhance the compound’s reactivity, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methyl-6-nitrophenol: Similar structure with a nitro group instead of the imino group.

    4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the imino and phenolic groups.

    Thiazole Derivatives: Compounds with similar biological activities but different core structures.

Uniqueness

2-Bromo-6-[(E)-[(4-bromophenyl)imino]methyl]-4-chloro-3,5-dimethylphenol is unique due to its specific combination of bromine, chlorine, and imino groups attached to a phenolic ring

Properties

Molecular Formula

C15H12Br2ClNO

Molecular Weight

417.52 g/mol

IUPAC Name

2-bromo-6-[(4-bromophenyl)iminomethyl]-4-chloro-3,5-dimethylphenol

InChI

InChI=1S/C15H12Br2ClNO/c1-8-12(15(20)13(17)9(2)14(8)18)7-19-11-5-3-10(16)4-6-11/h3-7,20H,1-2H3

InChI Key

DGBUEJFQRLUONC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC=C(C=C2)Br

Origin of Product

United States

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